2-chloro-N-[4-(4-chlorophenoxy)phenyl]pyridine-3-carboxamide
CAS No.:
Cat. No.: VC15615404
Molecular Formula: C18H12Cl2N2O2
Molecular Weight: 359.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H12Cl2N2O2 |
|---|---|
| Molecular Weight | 359.2 g/mol |
| IUPAC Name | 2-chloro-N-[4-(4-chlorophenoxy)phenyl]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C18H12Cl2N2O2/c19-12-3-7-14(8-4-12)24-15-9-5-13(6-10-15)22-18(23)16-2-1-11-21-17(16)20/h1-11H,(H,22,23) |
| Standard InChI Key | PWYHLBZKNCBKHI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=C(N=C1)Cl)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)Cl |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The compound is systematically named 2-chloro-N-[4-(4-chlorophenoxy)phenyl]pyridine-3-carboxamide, reflecting its bifunctional aromatic system. The molecular formula is C₁₈H₁₂Cl₂N₂O₂, derived from its pyridine-carboxamide core substituted with chlorophenoxy and chlorophenyl groups .
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₂Cl₂N₂O₂ |
| Molecular Weight | 359.2 g/mol (calculated) |
| IUPAC Name | 2-chloro-N-[4-(4-chlorophenoxy)phenyl]pyridine-3-carboxamide |
Structural Features
The molecule comprises:
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A pyridine ring substituted with a chlorine atom at position 2 and a carboxamide group at position 3.
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A phenyl group attached via an ether linkage (phenoxy) to the carboxamide nitrogen, further substituted with a chlorine atom at the para position .
The SMILES notation for this compound is ClC1=CC=C(OC2=CC=C(C=C2)Cl)C=C1NC(=O)C3=CC=CN=C3Cl, illustrating the connectivity of its aromatic systems .
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis typically involves a multi-step process:
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Formation of 4-(4-chlorophenoxy)aniline:
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Amidation with 2-chloropyridine-3-carbonyl chloride:
Reaction Scheme:
Optimization Challenges
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Steric hindrance from the bulky phenoxy group may reduce amidation efficiency, necessitating elevated temperatures (80–100°C) .
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Purification often requires column chromatography due to byproducts from incomplete reactions .
Physicochemical Properties
Solubility and Stability
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Solubility: Predominantly lipophilic (logP ≈ 3.8), with limited aqueous solubility (<1 mg/mL at 25°C) .
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Thermal Stability: Stable up to 200°C, as indicated by thermogravimetric analysis of analogs .
Spectroscopic Data
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IR Spectroscopy: Strong absorption at 1,650 cm⁻¹ (C=O stretch) and 1,240 cm⁻¹ (C-O-C ether linkage) .
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NMR (hypothetical for C₁₈H₁₂Cl₂N₂O₂):
Biological Activity and Applications
Agricultural Uses
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